Antitumor agent-123

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

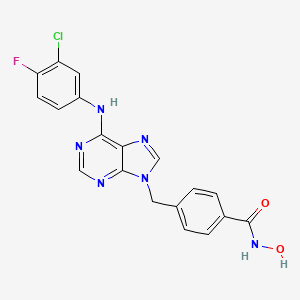

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14ClFN6O2 |

|---|---|

Molecular Weight |

412.8 g/mol |

IUPAC Name |

4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25) |

InChI Key |

QRUSZVPTAHHJJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Antitumor Agent-123 (Compound 4d)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-123, also identified as Compound 4d, is a novel multi-target inhibitor with significant potential in oncology. This document provides a comprehensive technical overview of its discovery, synthesis, and preclinical evaluation. Compound 4d was developed as a hybrid molecule, integrating pharmacophores from known kinase and histone deacetylase (HDAC) inhibitors. It demonstrates potent inhibitory activity against Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), histone deacetylase 1 (HDAC1), and histone deacetylase 6 (HDAC6). This dual-action mechanism, targeting both critical signaling pathways and epigenetic regulators, underpins its promising antitumor effects, particularly in hematological malignancies. This guide details the scientific rationale, synthetic route, experimental protocols, and key preclinical data for Compound 4d.

Discovery and Rationale

The discovery of this compound (Compound 4d) stemmed from a rational drug design strategy aimed at creating a single molecule capable of modulating multiple oncogenic pathways. The core concept was to develop a hybrid inhibitor by combining the structural features of anilino-purine-based kinase inhibitors, such as ruxolitinib, with the benzohydroxamate moiety characteristic of HDAC inhibitors like nexturastat A.[1] This approach addresses the clinical challenge of tumor heterogeneity and drug resistance, where targeting a single pathway is often insufficient.

The rationale for selecting JAK and HDAC enzymes as dual targets is based on their convergent roles in cancer cell proliferation, survival, and immune evasion. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that drive the growth of cancer cells.[1] Simultaneously, HDAC enzymes are key epigenetic regulators that are often dysregulated in cancer, leading to the silencing of tumor suppressor genes. By inhibiting both pathways, Compound 4d is designed to deliver a synergistic antitumor effect.

Synthesis of this compound (Compound 4d)

The synthesis of this compound (Compound 4d) is a multi-step process. The following is a general outline of the synthetic route, based on the synthesis of similar purine-benzohydroxamate hybrids. For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the primary research publication.

Experimental Workflow: Synthesis of Compound 4d

Caption: Generalized synthetic workflow for Compound 4d.

General Protocol:

-

Synthesis of the Anilino-Purine Scaffold: The synthesis typically begins with a commercially available purine derivative, which undergoes a series of reactions, including nucleophilic aromatic substitution, to introduce the desired aniline moiety.

-

Preparation of the Benzohydroxamate Moiety: A separate synthetic route is employed to prepare the benzohydroxamate portion of the molecule, often starting from a substituted benzoic acid.

-

Coupling and Final Synthesis: The anilino-purine scaffold and the benzohydroxamate moiety are then coupled together through a suitable linker. The final steps of the synthesis may involve deprotection of functional groups to yield the final product, Compound 4d.

-

Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain the final compound with high purity.

In Vitro Efficacy and Potency

Compound 4d has demonstrated significant potency against its target enzymes and has shown promising cytotoxic activity in various cancer cell lines.

Enzyme Inhibition

The inhibitory activity of Compound 4d against its target kinases and HDACs was determined through in vitro enzymatic assays.

| Target Enzyme | IC50 (µM) |

| JAK2 | 34.6 |

| JAK3 | 2.6 |

| HDAC1 | Data not available in searched literature. |

| HDAC6 | Data not available in searched literature. |

Table 1: In vitro inhibitory activity of Compound 4d against target enzymes.

Antitumor Activity

Compound 4d has exhibited potent cytotoxic effects, particularly against hematological cancer cell lines.

| Cell Line Type | Potency |

| Hematological Tumor Cell Lines | IC50 ≤ 50 nM |

| Solid Tumor Models | EC50 = 9.3–21.7 μM |

Table 2: In vitro antitumor activity of Compound 4d.

Mechanism of Action: Signaling Pathways

Compound 4d exerts its antitumor effects by simultaneously inhibiting the JAK/STAT signaling pathway and the function of HDAC enzymes.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. Upon cytokine binding, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting JAK2 and JAK3, Compound 4d blocks this signaling cascade, thereby impeding cancer cell growth.[1]

JAK/STAT Signaling Pathway Inhibition by Compound 4d

Caption: Inhibition of the JAK/STAT pathway by Compound 4d.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes. Compound 4d, by inhibiting HDAC1 and HDAC6, promotes histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

HDAC Inhibition and Gene Expression by Compound 4d

Caption: Mechanism of HDAC inhibition by Compound 4d.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of the findings related to Compound 4d. The following are generalized methodologies for key experiments.

In Vitro Kinase and HDAC Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 4d against the target enzymes.

General Protocol:

-

Recombinant human JAK2, JAK3, HDAC1, and HDAC6 enzymes are used.

-

Assays are typically performed in 96- or 384-well plates.

-

A specific substrate for each enzyme is included in the reaction mixture.

-

Compound 4d is serially diluted to a range of concentrations.

-

The enzyme, substrate, and Compound 4d are incubated together for a defined period at an optimal temperature.

-

The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effect of Compound 4d on cancer cell lines.

General Protocol (MTT Assay):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of Compound 4d for a specified duration (e.g., 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50/EC50 values are determined.

Pharmacokinetic Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 4d.

General Protocol (Human Liver Microsome Stability Assay):

-

Compound 4d is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions are quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The in vitro half-life (t1/2) and intrinsic clearance are calculated from the disappearance rate of the compound.

Conclusion

This compound (Compound 4d) represents a promising multi-target inhibitor with potent activity against key oncogenic kinases and epigenetic regulators. Its dual mechanism of action provides a strong rationale for its further development as a therapeutic agent for hematological malignancies and potentially other cancers. The favorable in vitro potency and pharmacokinetic profile warrant further investigation in preclinical and clinical settings. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this novel antitumor agent.

References

Compound 4d: A Dual Inhibitor of JAK2 and JAK3 Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Compound 4d against Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). The document details the quantitative inhibitory data, the experimental protocols used for its determination, and relevant signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Core Focus: JAK2 and JAK3 Inhibitory Activity of Compound 4d

Compound 4d has been identified as a potent inhibitor of both JAK2 and JAK3, two key enzymes in the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune response. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. The dual inhibitory action of Compound 4d suggests its potential as a therapeutic agent in these conditions.

Quantitative Inhibitory Data

The inhibitory potency of Compound 4d against JAK2 and JAK3 was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| Kinase Target | Compound 4d IC50 (nM) |

| JAK2 | 45.4 |

| JAK3 | 19.8 |

Table 1: Inhibitory activity (IC50) of Compound 4d against JAK2 and JAK3 kinases.

Experimental Protocols: Kinase Inhibition Assay

The inhibitory activity of Compound 4d against JAK2 and JAK3 was assessed using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the kinase.

Materials:

-

Recombinant human JAK2 and JAK3 enzymes

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP (radiolabeled ATP)

-

Compound 4d (solubilized in DMSO)

-

Assay buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT)

-

Kinase reaction buffer

-

Wash buffer

-

Scintillation cocktail

Procedure:

-

Preparation of Reagents: All reagents and enzymes were prepared and diluted to their final concentrations in the appropriate buffers. Compound 4d was prepared in a serial dilution format.

-

Kinase Reaction: The kinase reaction was initiated by mixing the recombinant JAK enzyme, the substrate peptide, and Compound 4d (or vehicle control) in the assay buffer.

-

Initiation of Phosphorylation: The phosphorylation reaction was started by the addition of [γ-³³P]ATP. The reaction mixture was incubated at room temperature for a specified period (e.g., 120 minutes) to allow for phosphate transfer.

-

Termination of Reaction: The reaction was stopped by the addition of a termination buffer (e.g., 3% phosphoric acid).

-

Measurement of Radioactivity: The reaction mixture was then transferred to a filtermat, which captures the radiolabeled substrate. The filtermat was washed to remove unincorporated [γ-³³P]ATP.

-

Data Analysis: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter. The percentage of kinase inhibition was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the Core Concepts

To better illustrate the biological context and experimental workflow, the following diagrams are provided.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound 4d.

Caption: Experimental workflow for the radiometric kinase inhibition assay.

The Selective Cytotoxicity of Rhodamine 123 in Carcinoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and therapeutic potential of Rhodamine 123 (Rh123) as a selective cytotoxic agent against carcinoma cells. The document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Core Principles of Rhodamine 123 Selective Toxicity

Rhodamine 123, a lipophilic cationic fluorescent dye, exhibits selective toxicity towards a variety of carcinoma cells while showing minimal effects on normal epithelial cells.[1][2] This selectivity is not an inherent property of all anticancer agents, making Rh123 a subject of significant research interest.[1][3] The foundational basis for this selective action lies in the distinct physiological and biochemical characteristics of cancer cells, primarily centered around their mitochondria.

The primary mechanisms underpinning the selective cytotoxicity of Rh123 are:

-

Elevated Mitochondrial Membrane Potential (ΔΨm) in Carcinoma Cells: Many carcinoma cell lines maintain a significantly higher mitochondrial membrane potential compared to their normal counterparts.[4] This elevated potential drives the increased accumulation of the positively charged Rh123 within the mitochondrial matrix.[4][5] The amount of Rh123 that associates with mitochondria is directly proportional to the mitochondrial membrane potential.[4]

-

Inhibition of Mitochondrial F F -ATPase: The primary intracellular target of Rhodamine 123 is the mitochondrial F F -ATPase (ATP synthase).[4] By inhibiting this critical enzyme, Rh123 disrupts mitochondrial bioenergetic function, leading to a catastrophic failure of cellular energy production.

-

Differential Efflux Mediated by P-glycoprotein (P-gp): The expression and activity of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), plays a crucial role in modulating Rh123 cytotoxicity. P-gp is an ATP-dependent efflux pump that actively removes Rh123 from the cell.[6][7] The differential expression of P-gp between carcinoma and normal cells can therefore influence the net intracellular concentration and retention of Rh123, contributing to its selective toxicity.[8]

Quantitative Analysis of Rhodamine 123 Effects

The selective action of Rhodamine 123 has been quantified across various studies. The following tables summarize key findings on its differential accumulation and cytotoxic effects.

Table 1: Mitochondrial Membrane Potential and Respiratory Inhibition in Carcinoma vs. Normal Cells

| Cell Type | Description | Mitochondrial Membrane Potential (mV) | Relative Inhibition of Coupled Respiration by Rh123 |

| CX-1 | Rh123-sensitive carcinoma | 163 ± 7 | 2-fold greater than CV-1 |

| MIP101 | Rh123-insensitive carcinoma | 158 ± 8 | Nonlinear, less sensitive than CX-1 at higher doses |

| CV-1 | Rh123-insensitive normal epithelial | 104 ± 9 | Baseline |

Data sourced from: Cancer Research, 1987.[4]

Table 2: Cytotoxicity of Rhodamine 123 in Carcinoma vs. Normal Epithelial Cells

| Cell Type | Treatment | Observation |

| Carcinoma Cells (9 different types) | 10 µg/ml Rh123 for 7 days | >50% cell death |

| Normal Epithelial Cells (6 different types) | 10 µg/ml Rh123 for 7 days | Unaffected |

Data sourced from: Cancer Research, 1983.[1][3]

Table 3: Synergistic Cytotoxicity of Rhodamine 123 with Hyperthermia

| Cell Line | Cancer Type | Synergistic Ratio with Hyperthermia (43°C) |

| UCLA-SO-M14 | Melanoma | 2.31 - 45 |

| UCLA-SO-M21 | Melanoma | 2.31 - 45 |

| HT29 | Colon Cancer | 2.31 - 45 |

| P3 | Lung Cancer | 2.31 - 45 |

| B231 | Breast Cancer | 2.31 - 45 |

Data sourced from: Cancer Research, 1990.[9]

Key Signaling Pathways and Cellular Responses

The accumulation of Rhodamine 123 in the mitochondria of carcinoma cells triggers a cascade of events that ultimately lead to cell death. The primary cellular responses are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Rhodamine 123-induced mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane potential is a key initiating event.[10][11] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.

Caption: Rhodamine 123-induced intrinsic apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, Rhodamine 123 can also halt the proliferation of carcinoma cells by inducing cell cycle arrest. Studies have shown that continuous exposure to Rh123 can cause cells to become arrested in the G1 phase of the cell cycle.[12][13] This effect is attributed to the disruption of cellular energy metabolism, which prevents cells from synthesizing the necessary components to enter the DNA synthesis (S) phase.

Caption: Mechanism of Rhodamine 123-induced G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selective toxicity of Rhodamine 123.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

This protocol outlines the use of Rhodamine 123 as a fluorescent probe to assess ΔΨm by flow cytometry.

Materials:

-

Carcinoma and normal epithelial cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Rhodamine 123 stock solution (1 mg/ml in DMSO)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a decoupling control

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in complete medium at a concentration of 1 x 10^6 cells/ml.

-

Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension to a final concentration of 1-10 µg/ml. Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Centrifuge the stained cells, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.

-

Resuspension: Resuspend the final cell pellet in 500 µl of PBS for flow cytometric analysis.

-

Flow Cytometry: Analyze the cells on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 525-530 nm. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[14][15]

-

Control: For a positive control for mitochondrial membrane depolarization, treat a separate sample of cells with FCCP (5-10 µM) for 10-15 minutes prior to Rh123 staining.

Caption: Experimental workflow for ΔΨm measurement.

P-glycoprotein-mediated Efflux Assay

This protocol describes a flow cytometry-based assay to measure the efflux of Rhodamine 123, which serves as a functional indicator of P-gp activity.[6][16]

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

Rhodamine 123

-

P-gp inhibitor (e.g., Verapamil, Cyclosporin A, or PSC-833)[6]

-

Flow cytometer

Procedure:

-

Loading: Incubate cells with Rhodamine 123 (50-200 ng/ml) for 30-60 minutes at 37°C to allow for dye accumulation.[6]

-

Washing: Wash the cells with ice-cold PBS to remove excess dye.

-

Efflux Initiation: Resuspend the cells in pre-warmed, dye-free medium. Split the cell suspension into two tubes. To one tube, add a P-gp inhibitor (e.g., 5 µM Verapamil). The other tube serves as the control.

-

Incubation: Incubate both tubes at 37°C. Take aliquots at various time points (e.g., 0, 30, 60, 90, 120 minutes).

-

Analysis: Immediately analyze the fluorescence of the cells from each time point by flow cytometry. A decrease in fluorescence over time in the control group indicates dye efflux. Inhibition of this decrease in the presence of a P-gp inhibitor confirms P-gp-mediated efflux.

References

- 1. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodamine-123 selectively reduces clonal growth of carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship of multidrug resistance to rhodamine-123 selectivity between carcinoma and normal epithelial cells: taxol and vinblastine modulate drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo cytotoxicity of rhodamine 123 combined with hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. japsonline.com [japsonline.com]

- 14. The Role of Mitochondrial Dysfunction in Cytotoxic Effects of Solanum nigrum Water Extract on MCF-7 and MDA-MB-231 Breast Cancer Cells [imrpress.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

123I-ATT001 targeted radionuclide therapy for glioblastoma

An In-Depth Technical Guide to 123I-ATT001 Targeted Radionuclide Therapy for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat solid tumors, with a median survival of just 18 months.[1] The current standard of care provides limited efficacy, highlighting an urgent need for novel therapeutic strategies. Targeted radionuclide therapy represents a promising frontier, offering the potential to deliver highly cytotoxic payloads directly to tumor cells while minimizing systemic toxicity. 123I-ATT001 is a first-in-class Auger electron-emitting radiopharmaceutical being developed by Ariceum Therapeutics for the treatment of recurrent glioblastoma.[2][3] This therapy consists of ATT001, a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), labeled with Iodine-123 (123I).[4][5] Administered directly into the tumor via an Ommaya reservoir, 123I-ATT001 is designed to bind to PARP, an enzyme overexpressed in GBM and critical for DNA damage repair, and induce lethal, localized DNA damage through the emission of Auger electrons.[1][6][7][8] A Phase I clinical trial, CITADEL-123, commenced in July 2024 to evaluate the safety, dosimetry, and preliminary efficacy of this novel agent in patients with recurrent glioblastoma.[2][5]

The Scientific Rationale: Targeting PARP with Auger Electron Emitters

The Target: Poly (ADP-ribose) Polymerase (PARP)

PARP is a family of nuclear enzymes crucial to the DNA damage response (DDR) pathway.[9] PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon binding, synthesizes chains of poly (ADP-ribose) that recruit other DDR proteins to the damage site.[9] Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancers with existing DDR deficiencies (e.g., BRCA mutations), this process leads to synthetic lethality. However, PARP is also a compelling target for radionuclide therapy because it is highly expressed in various cancers, including glioblastoma, and its inhibition localizes the therapeutic agent directly at the DNA.[4][8]

The Payload: Iodine-123 and Auger Electrons

123I-ATT001 utilizes the radioisotope Iodine-123, which decays by electron capture.[6][10] This decay process initiates a cascade of low-energy electrons known as Auger electrons.[2][5][10]

Key Properties of Auger Electrons:

-

High Linear Energy Transfer (LET): Auger electrons deposit a large amount of energy over a very short distance.[10][11]

-

Nanometer-Scale Range: Their range is typically less than the diameter of a cell nucleus (from a few nanometers to micrometers), confining the cytotoxic effect to the immediate vicinity of the decay event.[2][6][10]

This combination of high LET and short-range makes Auger electron emitters exceptionally potent when localized within the cell nucleus, near the DNA.[6][12] They can induce complex, difficult-to-repair DNA damage, including clustered double-strand breaks, leading to efficient cell killing while sparing adjacent healthy tissue.[9][10]

Mechanism of Action of 123I-ATT001

The therapeutic strategy of 123I-ATT001 is a multi-step process designed for maximal tumor cell destruction with minimal collateral damage.

-

Direct Administration: The agent is administered directly into the tumor resection cavity via a surgically implanted Ommaya reservoir to bypass the blood-brain barrier and maximize local concentration.[7]

-

PARP Targeting: The ATT001 molecule selectively binds to PARP enzymes within the GBM cells.[5][7]

-

Nuclear Localization: PARP's natural function concentrates the attached 123I radioisotope within the nucleus, in close proximity to the cell's DNA.

-

Auger Electron Emission: As 123I decays, it releases a shower of Auger electrons directly at the DNA.

-

Induction of Complex DNA Damage: The high-LET, short-range radiation results in complex DNA double-strand breaks that are beyond the cell's repair capacity, triggering apoptosis and cell death.[9][10]

Preclinical Evidence

While detailed peer-reviewed preclinical data is not yet fully published, a conference presentation by the investigators of the CITADEL-123 trial has provided key initial results.[13] The therapy has demonstrated promising preclinical efficacy.[4][5][8]

In Vivo Efficacy in a Xenograft Model

An efficacy study was conducted in a glioblastoma xenograft mouse model.[13]

| Parameter | Description |

| Model | Glioblastoma Xenograft Mouse Model |

| Treatment Group | 123I-ATT001 (n=10) |

| Control Group | Vehicle (n=12) |

| Administration | Local single injection |

| Dose | 370 kBq - 1.11 MBq |

| Primary Outcome | Survival |

| Result | Statistically significant improvement in survival |

| p-value | < 0.01 (Log-Rank Mantel-Cox test) |

| Table 1: Summary of Preclinical In Vivo Efficacy Study.[13] |

SPECT/CT imaging from this study confirmed retention of 123I-ATT001 within the tumor at 18 hours post-injection.[13]

Experimental Protocols

Representative Radiolabeling Protocol for an Iodinated PARP Inhibitor

The precise protocol for 123I-ATT001 is proprietary. However, a generalizable method for radioiodinating PARP inhibitors (e.g., KX1) has been published and provides a template for the likely chemical process.[14]

-

Precursor Preparation: A tin-based (stannylated) or boron-based precursor of the ATT001 molecule is synthesized.

-

Radioiodination Reaction: The precursor is mixed with Na[123I] in a buffered solution. An oxidizing agent (e.g., chloramine-T or peracetic acid) is added to facilitate the electrophilic substitution of the tin or boron group with radioactive iodine.

-

Quenching: The reaction is quenched after a short incubation period (e.g., 15-30 minutes) at an elevated temperature by adding a reducing agent like sodium metabisulfite.

-

Purification: The reaction mixture is purified to separate the radiolabeled product from unreacted [123I]iodide and other reactants. This is typically achieved using solid-phase extraction (SPE) with a C18 cartridge, which retains the lipophilic product while allowing hydrophilic impurities to pass through.[14]

-

Elution & Formulation: The purified 123I-ATT001 is eluted from the cartridge with an appropriate solvent (e.g., ethanol) and formulated in a physiologically compatible buffer (e.g., saline) for administration.

-

Quality Control: The final product is analyzed using High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity and molar activity.[14]

Preclinical Efficacy Study Protocol (Xenograft Model)

Based on the available data, the protocol for the key in vivo study is outlined below.[13]

-

Cell Line and Animal Model: A human glioblastoma cell line is implanted, likely intracranially, in immunocompromised mice to establish tumor xenografts.

-

Group Allocation: Animals are randomized into a treatment group (123I-ATT001, n=10) and a vehicle control group (n=12).

-

Treatment Administration: A single dose of 123I-ATT001 (ranging from 370 kBq to 1.11 MBq) or vehicle is administered directly into the tumor.

-

Monitoring: Mice are monitored for signs of toxicity, tumor growth (often via bioluminescence or imaging), and overall survival.

-

Imaging: SPECT/CT imaging is performed at set time points (e.g., 18 hours post-injection) to assess the biodistribution and tumor retention of the radiopharmaceutical.

-

Endpoint Analysis: The primary endpoint is survival. Kaplan-Meier survival curves are generated, and statistical significance is determined using the Log-Rank (Mantel-Cox) test.

Clinical Development: The CITADEL-123 Trial

123I-ATT001 is currently being evaluated in a Phase I clinical trial (NCT06650605, ISRCTN78231121), which began enrolling patients in mid-2024.[1][13][15]

| Trial Identifier | CITADEL-123: A Phase I clinical trial to assess the activity of I-123 Poly Adenosine Diphosphate Ribose Polymerase I inhibitor (123I-ATT001) directly administered in subjects with relapsed glioblastoma.[15] |

| Phase | I |

| Study Design | Open-label, dose-escalation (Part 1) and dose-expansion (Part 2).[15] Part 1 utilizes a Bayesian Optimal Interval (BOIN) design.[13] |

| Patient Population | Adult patients (>18 years) with histologically confirmed recurrent glioblastoma (IDH-wild type) with an Ommaya reservoir in an intralesional cavity.[13] |

| Intervention | 123I-ATT001 administered intracranially via Ommaya reservoir once per week for four weeks. Patients showing tolerance and clinical benefit may receive up to two additional weekly treatments.[15][16] |

| Table 2: Overview of the CITADEL-123 Clinical Trial. |

Study Objectives and Endpoints

| Objectives | Endpoints | |

| Primary | • Determine the safety and tolerability of 123I-ATT001.• Determine the recommended dose (RD).[13] | • Incidence and severity of Treatment Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs).• Incidence of Dose Limiting Toxicities (DLTs).[13] |

| Secondary | • Determine biodistribution and pharmacokinetics (PK).• Determine radiation dosimetry.• Assess preliminary anti-tumor activity.• Evaluate effect on neurological function.[13] | • PK parameters in blood and urine.• Organ radiation exposure via SPECT/CT imaging.• Tumor response based on RANO criteria via MRI.• Neurological assessment using NANO criteria.[16] |

| Table 3: Objectives and Endpoints of the CITADEL-123 Trial. |

Dosing and Evaluation Protocol

The trial follows a structured dose-escalation and data collection protocol.

| Part 1: Dose Escalation Cohorts[16] |

| Dose Level 1: 500 MBq weekly x 4 |

| Dose Level 2: 800 MBq weekly x 4 |

| Dose Level 3: 1200 MBq weekly x 4 |

| Expansion at RD: An additional 8-11 patients will be treated at the determined Recommended Dose.[13][17] |

| Table 4: Dose Escalation Scheme. |

Key Assessments Protocol:

-

Pharmacokinetics: Blood samples are collected at 1, 4, and 24 hours post-dose (optional 48h). Urine is collected 24 hours post-first dose.[16][17]

-

Dosimetry & Biodistribution: Whole-body and brain SPECT/CT imaging is performed at 1 and 4 hours post-dose, with a brain-only SPECT at 24 hours post-first dose.[16][17]

-

Efficacy: MRI scans are conducted at screening, day 14 post-each dose, end of treatment, and every 8 weeks during follow-up to assess tumor response by RANO criteria.[16]

Future Directions and Potential

123I-ATT001 represents a highly targeted and innovative approach to treating recurrent glioblastoma. The ongoing CITADEL-123 trial will provide crucial data on its safety, tolerability, and preliminary efficacy. Positive results could pave the way for larger, potentially registrational studies.

Furthermore, the mechanism of targeting PARP is not exclusive to glioblastoma. PARP is a validated target that is highly expressed in several other solid tumors, suggesting that 123I-ATT001 could have broader applications in oncology.[5][8] Future research will likely explore its potential in other cancers that are accessible for local administration or, if systemic delivery proves feasible, in metastatic disease. The combination with other therapies, as planned for Part 2 of the current trial, could further enhance its anti-tumor activity.[15]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Auger therapy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ariceum files to begin clinical studies of [123I]-ATT-001 in recurrent glioblastoma | BioWorld [bioworld.com]

- 5. Ariceum Therapeutics Commences Phase 1 Clinical Trial in Patients with Recurrent Glioblastoma – Ariceum Therapeutics [ariceum-therapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. Ariceum Therapeutics Begins Phase 1 Trial for Recurrent Glioblastoma [synapse.patsnap.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openmedscience.com [openmedscience.com]

- 12. researchgate.net [researchgate.net]

- 13. ariceum-therapeutics.com [ariceum-therapeutics.com]

- 14. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. ISRCTN [isrctn.com]

- 17. isrctn.com [isrctn.com]

A Comprehensive Analysis of the Structure-Activity Relationship of Antitumor Agent-123, a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific oncogenic signaling pathways. This document provides a detailed technical overview of the structure-activity relationship (SAR) for a novel therapeutic candidate, "Antitumor agent-123," a potent inhibitor of the hypothetical oncogenic kinase, TyrK-1. Through systematic chemical modifications of a core quinazoline scaffold, a series of analogs have been synthesized and evaluated to elucidate the key structural features required for potent inhibitory activity. This guide summarizes the quantitative SAR data, provides detailed experimental protocols for the primary biochemical assay, and visualizes the targeted signaling pathway and experimental workflow to facilitate further research and development in this area.

Introduction to this compound

This compound is a synthetic small molecule designed to target the ATP-binding site of the TyrK-1 receptor tyrosine kinase. Dysregulation of the TyrK-1 signaling pathway is a known driver in several aggressive malignancies, making it a prime target for therapeutic intervention. The core structure of this compound is based on a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design. This guide explores how modifications to this core at three key positions (R¹, R², and R³) influence the agent's inhibitory potency against TyrK-1.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity (IC₅₀) of this compound and its analogs against the TyrK-1 kinase. The data clearly indicate the structural requirements for optimal potency.

Table 1: Structure-Activity Relationship of this compound Analogs against TyrK-1 Kinase

| Compound ID | R¹ (Quinazoline C6/C7) | R² (Aniline C4) | R³ (Aniline C3) | TyrK-1 IC₅₀ (nM) |

| 123-01 (Core) | -H | -H | -H | 850 |

| 123-02 | 6,7-dimethoxy | -H | -H | 250 |

| 123-03 | 6,7-diethoxy | -H | -H | 150 |

| 123-04 | 7-methoxy | -H | -H | 400 |

| 123-05 | 6,7-dimethoxy | 4-fluoro | -H | 95 |

| 123-06 | 6,7-dimethoxy | 4-chloro | -H | 70 |

| 123-07 | 6,7-dimethoxy | 4-bromo | -H | 55 |

| 123-08 | 6,7-dimethoxy | 4-methyl | -H | 220 |

| 123-09 | 6,7-dimethoxy | 4-bromo | 3-chloro | 8 |

| 123-10 | 6,7-dimethoxy | 4-bromo | 3-ethynyl | 2 |

| 123-11 | 6,7-diethoxy | 4-bromo | 3-ethynyl | 5 |

| 123-12 | 6,7-dimethoxy | -H | 3-ethynyl | 110 |

SAR Summary:

-

R¹ Position: Substitution with small, electron-donating alkoxy groups at the C6 and C7 positions of the quinazoline ring, such as dimethoxy or diethoxy, significantly enhances potency compared to the unsubstituted core (123-01).

-

R² Position: The introduction of a large, hydrophobic halogen, specifically a bromo group, at the C4 position of the aniline ring is critical for high-affinity binding (compare 123-02 and 123-07).

-

R³ Position: A small, rigid, and electron-withdrawing group at the C3 position of the aniline ring, such as an ethynyl group, provides a substantial increase in inhibitory activity, leading to the identification of the most potent analog, 123-10.

Experimental Protocols

TyrK-1 In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol details the biochemical assay used to determine the IC₅₀ values of the synthesized compounds against the TyrK-1 kinase.

Materials:

-

Recombinant human TyrK-1 kinase domain (purified).

-

LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody.

-

GFP-labeled poly(GT)-substrate.

-

Adenosine triphosphate (ATP).

-

Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT.

-

Test Compounds (this compound analogs) dissolved in 100% DMSO.

-

384-well, low-volume, black, round-bottom assay plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Compound Preparation: Create a 10-point serial dilution series for each test compound in 100% DMSO, starting at a 100x final concentration.

-

Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in Assay Buffer containing the GFP-poly(GT) substrate and TyrK-1 kinase.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Phosphorylation:

-

Prepare a 2X ATP solution in Assay Buffer at a final concentration equal to the Kₘ for ATP.

-

Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a 2X detection solution in Assay Buffer containing the Eu-labeled anti-phosphotyrosine antibody.

-

Add 5 µL of the 2X detection solution to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on a TR-FRET plate reader by exciting at 340 nm and measuring emissions at 520 nm (GFP) and 665 nm (Europium).

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (665 nm / 520 nm).

-

Normalize the data using the positive and negative controls.

-

Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the hypothetical signaling cascade initiated by the TyrK-1 kinase and the inhibitory action of this compound.

Figure 1: TyrK-1 signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps of the in vitro TR-FRET kinase inhibition assay.

Figure 2: Workflow for the TyrK-1 TR-FRET biochemical assay.

A Technical Guide to the Preclinical Evaluation of Novel Antitumor Small Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

The journey of a novel antitumor small molecule from laboratory discovery to clinical application is a rigorous and multi-step process. Preclinical evaluation serves as the critical foundation for this journey, providing essential data on a compound's efficacy, mechanism of action, and safety profile before it can be considered for human trials. This guide offers an in-depth overview of the core methodologies and data interpretation strategies employed in the preclinical assessment of potential anticancer agents. The process is designed to systematically de-risk drug candidates, ensuring that only the most promising molecules advance, thereby saving significant time and resources.[1][2]

Section 1: In Vitro Evaluation

The initial phase of preclinical testing involves a battery of in vitro assays. These experiments, conducted outside of a living organism, are designed to rapidly screen compounds for anticancer activity and elucidate their cellular mechanisms.[1][3][4]

Cytotoxicity and Cell Viability Assays

The primary goal is to determine if a novel compound can kill cancer cells or inhibit their proliferation.

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The intensity of the purple color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., 5 × 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Treat the cells with a range of concentrations of the novel small molecule and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Presentation: IC50 Values

The results of cytotoxicity assays are typically summarized as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast) | Molecule-X | 48 | 2.5 |

| A549 (Lung) | Molecule-X | 48 | 5.1 |

| HCT116 (Colon) | Molecule-X | 48 | 1.8 |

| PC-3 (Prostate) | Molecule-X | 48 | 7.3 |

Apoptosis Assays

To determine if the compound induces programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method.[8][9][10] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[9]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Culture and treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, as apoptotic cells may detach.[9][10] Wash the cells with cold PBS.[8][9][10]

-

Staining: Resuspend the cells in 1X Binding Buffer.[8] Add Annexin V-FITC and PI staining solutions.[8][9]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.[8] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic or necrotic cells will be positive for both (Annexin V+/PI+).[8][9]

Data Presentation: Apoptosis Induction

| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| HCT116 | Vehicle Control | 2.1 | 1.5 |

| HCT116 | Molecule-X (2 µM) | 25.4 | 8.2 |

| HCT116 | Doxorubicin (1 µM) | 30.1 | 10.5 |

Mechanism of Action: Western Blotting

Western blotting is a powerful technique to investigate how the small molecule affects specific signaling proteins within the cancer cells.[11] This can reveal the compound's mechanism of action, for example, by showing inhibition of a key kinase in a pro-survival pathway.[11][12]

Experimental Protocol: Western Blot

-

Protein Extraction: Treat cells with the compound, then lyse them in a buffer containing detergents and protease inhibitors to extract total protein.[11][13]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[11][14]

-

Blocking: Block the membrane with a protein-rich solution (like nonfat dry milk or BSA) to prevent non-specific antibody binding.[12][14]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[13]

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is then captured on film or by a digital imager.[14]

Section 2: In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo testing using animal models.[1] These models are crucial for evaluating a drug's efficacy and safety in a complex biological system.[15]

Xenograft Models

The most common in vivo models for initial efficacy testing are xenografts, where human cancer cells are implanted into immunocompromised mice.[16][17]

-

Cell-Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice.[16] These are useful for assessing general antitumor activity but may lack the heterogeneity of patient tumors.[15][16]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[18] PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, making them highly relevant for predicting clinical outcomes.[18][19]

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution like PBS, often mixed 1:1 with a basement membrane extract (e.g., Matrigel) to improve tumor take rate.

-

Implantation: Subcutaneously inject the cell suspension (e.g., 3 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).[20][21][22]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[22]

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the novel compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health several times a week.[21]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed. Tumors are then excised for further analysis.

Data Presentation: Tumor Growth Inhibition (TGI)

| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | +2.5 |

| Molecule-X (10 mg/kg) | Daily, p.o. | 625 ± 80 | 50 | +1.8 |

| Molecule-X (30 mg/kg) | Daily, p.o. | 250 ± 50 | 80 | -1.5 |

| Standard-of-Care | Daily, p.o. | 450 ± 70 | 64 | -3.0 |

Section 3: ADME and Toxicology (ADME/Tox)

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its toxicity profile, is essential for its development.[23][24] Poor ADME/Tox properties are a major cause of drug failure in clinical trials.[25][26]

-

Absorption: How the drug enters the bloodstream.

-

Distribution: Where the drug goes within the body.

-

Metabolism: How the body chemically modifies the drug.

-

Excretion: How the drug is eliminated from the body.

-

Toxicology: The potential for the drug to cause adverse effects.

These studies are initiated early in the process to guide compound selection and optimization.[23][25] They involve a combination of in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo pharmacokinetic (PK) and toxicology studies in animal models.[23][27]

Data Presentation: Basic Pharmacokinetic Parameters

| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Molecule-X | IV (1 mg/kg) | 850 | 0.1 | 1200 | 3.5 |

| Molecule-X | PO (10 mg/kg) | 350 | 2.0 | 2100 | 4.2 |

Section 4: Visualizations

Preclinical Evaluation Workflow

The overall process of preclinical evaluation follows a logical progression from broad in vitro screening to more focused in vivo testing.

Caption: Workflow for preclinical evaluation of small molecules.

Example Signaling Pathway: MAPK/ERK

Many antitumor small molecules are designed to inhibit specific signaling pathways that are hyperactivated in cancer cells, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[28][29][30][31]

Caption: Simplified MAPK/ERK signaling pathway with inhibitor.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. scispace.com [scispace.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. origene.com [origene.com]

- 15. tandfonline.com [tandfonline.com]

- 16. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. championsoncology.com [championsoncology.com]

- 19. researchgate.net [researchgate.net]

- 20. Xenograft Tumor Model Protocol_实验方法 [protocol.everlab.net]

- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 24. biotechfarm.co.il [biotechfarm.co.il]

- 25. lifechemicals.com [lifechemicals.com]

- 26. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. mdpi.com [mdpi.com]

- 29. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ovid.com [ovid.com]

Methodological & Application

Application Notes & Protocols: In Vivo Efficacy of Antitumor Agent-123

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitumor agent-123 is a novel, highly selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. By targeting key nodes in this pathway, this compound aims to potently inhibit tumor cell proliferation, survival, and growth. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacodynamics, and tolerability of this compound in preclinical cancer models.

Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound is hypothesized to exert its effect by inhibiting the phosphorylation and subsequent activation of key downstream effectors in the PI3K/AKT/mTOR pathway. This disruption is expected to lead to cell cycle arrest and apoptosis in tumor cells.

Caption: Proposed mechanism of this compound targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow: In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model is outlined below. This workflow ensures systematic evaluation from model establishment to final data analysis.

Caption: General experimental workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols

Human Xenograft Model Establishment (A549 Lung Cancer)

This protocol describes the establishment of a subcutaneous A549 non-small cell lung cancer xenograft model.

-

Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.

-

Implantation Procedure:

-

Harvest and wash A549 cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

-

Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor mice twice weekly for tumor formation.

-

Once tumors are palpable, measure tumor dimensions using digital calipers.

-

Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .

-

Proceed with randomization when the average tumor volume reaches 100-150 mm³.

-

Treatment Protocol

-

Formulation:

-

Vehicle: 5% DMSO, 40% PEG300, 5% Tween® 80, 50% saline.

-

This compound: Dissolve in vehicle to achieve the final desired concentration (e.g., 25 mg/mL for a 25 mg/kg dose in a 10 mL/kg injection volume).

-

-

Grouping and Dosing:

-

Randomize animals into treatment groups (n=8-10 per group) based on tumor volume to ensure a similar average starting volume across all groups.

-

Administer treatments once daily (QD) via intraperitoneal (IP) injection for 21 days.

-

Group 1: Vehicle (10 mL/kg, IP)

-

Group 2: this compound (25 mg/kg, IP)

-

Group 3: Standard-of-Care (e.g., Cisplatin, 3 mg/kg, IP, Q3D)

-

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Monitor animal health daily. Euthanize if body weight loss exceeds 20% or if tumors become ulcerated.

-

Efficacy and Pharmacodynamic (PD) Analysis

-

Tumor Growth Inhibition (TGI):

-

At the end of the study (Day 21), calculate the average tumor volume for each group.

-

Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

-

-

Pharmacodynamic (PD) Biomarker Analysis:

-

At a predetermined time point post-final dose (e.g., 4 hours), euthanize a subset of mice (n=3) from each group.

-

Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

-

Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K).

-

Data Presentation

Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 0, mm³) | Mean Tumor Volume (Day 21, mm³) | TGI (%) | P-value (vs. Vehicle) |

| Vehicle | 10 mL/kg, QD | 125.4 ± 15.2 | 1450.8 ± 210.5 | - | - |

| This compound | 25 mg/kg, QD | 124.9 ± 14.8 | 485.1 ± 95.7 | 73.5% | < 0.001 |

| Cisplatin | 3 mg/kg, Q3D | 125.8 ± 16.1 | 690.3 ± 112.4 | 57.6% | < 0.01 |

Data are presented as mean ± SEM.

Table 2: Animal Body Weight Monitoring

| Treatment Group | Mean Body Weight (Day 0, g) | Mean Body Weight (Day 21, g) | Mean Change (%) |

| Vehicle | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |

| This compound | 22.4 ± 0.7 | 23.5 ± 0.8 | +4.9% |

| Cisplatin | 22.6 ± 0.9 | 20.9 ± 1.1 | -7.5% |

Data indicate that this compound was well-tolerated with no significant body weight loss.

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

| Treatment Group | Relative p-AKT Levels | % Inhibition | Relative p-mTOR Levels | % Inhibition |

| Vehicle | 1.00 ± 0.15 | - | 1.00 ± 0.12 | - |

| This compound | 0.21 ± 0.08 | 79% | 0.15 ± 0.06 | 85% |

Levels are normalized to total protein and expressed relative to the vehicle group. Data collected 4 hours post-last dose.

Pharmacodynamic Analysis Workflow

This diagram illustrates the steps for assessing target engagement in tumor tissues.

Caption: Workflow for Western blot analysis of pharmacodynamic biomarkers in tumors.

Application Notes and Protocols for Treating Glioblastoma with 123I-ATT001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, including surgical resection, radiation, and chemotherapy, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. 123I-ATT001 is an innovative radiopharmaceutical agent currently under investigation for the treatment of recurrent glioblastoma. This molecule is a Poly (ADP-ribose) polymerase (PARP) inhibitor labeled with Iodine-123 (123I). The therapeutic strategy leverages the high expression of PARP in glioblastoma cells. ATT001 delivers its radioisotope payload, Iodine-123, in a highly targeted manner.[1][2][3][4][5][6] This radioisotope emits low-energy Auger electrons, which deposit their energy over very short distances, causing highly localized and lethal damage to the DNA of cancer cells while minimizing damage to surrounding healthy tissue.[1][2][3][4][5][6]

These application notes provide a comprehensive overview of the preclinical and clinical evaluation of 123I-ATT001 for the treatment of glioblastoma. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this and similar targeted radionuclide therapies.

Mechanism of Action and Signaling Pathway

123I-ATT001 exerts its cytotoxic effect through a dual mechanism. The ATT001 component is a potent inhibitor of PARP, an enzyme crucial for DNA single-strand break repair. By inhibiting PARP, ATT001 prevents the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication. The second component, 123I, is a radionuclide that decays via electron capture, emitting a cascade of low-energy Auger electrons. These electrons have a very short range in tissue, depositing a high linear energy transfer within a few nanometers, which is sufficient to cause complex, difficult-to-repair DNA double-strand breaks. The combination of PARP inhibition and targeted delivery of Auger electron-emitting radionuclides results in a highly potent and localized cytotoxic effect in PARP-expressing tumor cells.

Caption: Mechanism of action of 123I-ATT001 in glioblastoma cells.

Preclinical Data Summary

Preclinical studies have demonstrated the potential of 123I-ATT001 as a therapeutic agent for glioblastoma. Key quantitative data from these studies are summarized below.

| Cell Line | Assay | Parameter | Value | Reference |

| U251 (Glioblastoma) | Alamar Blue Assay | EC50 | 69 nM | [7] |

| TS543 (Glioblastoma) | In Vivo Mouse Model | Treatment | 2 mCi (intravenous) | [7] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Radiolabeling of ATT001 with Iodine-123

This protocol is adapted from a simplified method for radioiodination of a PARP inhibitor.[8]

Materials:

-

ATT001 precursor (e.g., tributylstannyl precursor)

-

Sodium Iodide-123 (Na123I)

-

Ethanol

-

3% Hydrogen Peroxide (H2O2)

-

4 N Hydrochloric Acid (HCl)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

HPLC system for quality control

Procedure:

-

Dissolve 10 µg of the ATT001 precursor in 50 µL of ethanol in a shielded vial.

-

Add approximately 777 MBq of Na123I to the vial.

-

Add 100 µL of 3% H2O2 and 50 µL of 4 N HCl to the reaction mixture.

-

Incubate the reaction at room temperature for 10 minutes.

-

Purify the radiolabeled product using a C18 SPE cartridge, eluting with ethanol.

-

Perform quality control using HPLC to determine radiochemical purity and yield.

In Vitro Cell Viability Assay (Alamar Blue)

This protocol is for assessing the cytotoxic effect of 123I-ATT001 on glioblastoma cell lines.[2][9][10][11]

Materials:

-

Glioblastoma cell lines (e.g., U251)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

123I-ATT001

-

AlamarBlue® reagent

-

Fluorescence microplate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 123I-ATT001 in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted 123I-ATT001 to each well. Include vehicle control wells.

-

Incubate the cells for the desired exposure period (e.g., 72 hours).

-

Add 10 µL of AlamarBlue® reagent to each well.

-

Incubate for 4-6 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

DNA Double-Strand Break Quantification (γ-H2AX Foci Assay)

This protocol is to quantify the induction of DNA double-strand breaks by 123I-ATT001.[7][12][13][14][15]

Materials:

-

Glioblastoma cells grown on coverslips or chamber slides

-

123I-ATT001

-

4% Paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Treat cells with 123I-ATT001 for the desired time.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software.

In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model

This protocol outlines the procedure for evaluating the therapeutic efficacy of 123I-ATT001 in a mouse model of glioblastoma.[7][16][17][18][19][20]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Glioblastoma cells (e.g., TS543) engineered to express a reporter gene (e.g., luciferase)

-

Stereotactic apparatus

-

123I-ATT001

-

Bioluminescence imaging system

Procedure:

-

Intracranially implant glioblastoma cells into the brains of the mice using a stereotactic apparatus.

-

Monitor tumor growth using bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer 123I-ATT001 via the desired route (e.g., intravenous or intracavitary). The clinical protocol for the CITADEL-123 trial utilizes intracavitary administration via an Ommaya reservoir.[3][8][21]

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor animal health and body weight.

-

The primary endpoint is typically overall survival.

Experimental and Clinical Workflow Visualization

The following diagram illustrates the general workflow from preclinical evaluation to clinical application of 123I-ATT001 for glioblastoma.

Caption: Workflow for the development of 123I-ATT001 for glioblastoma.

Clinical Trial Protocol: CITADEL-123

The CITADEL-123 trial is a Phase 1, first-in-human study evaluating the safety and early efficacy of 123I-ATT001 in patients with recurrent glioblastoma.[1][2][8]

Trial Design:

-

Part 1: Dose Escalation: Three dose levels of 123I-ATT001 will be tested to determine the maximum tolerated dose.[8][21]

-

Part 2: Expansion Cohorts: A recommended dose will be further evaluated in a larger group of patients, both as a monotherapy and in combination with other therapies.[1][8]

Patient Population:

Treatment Administration:

-

123I-ATT001 is administered directly into the tumor resection cavity via the Ommaya reservoir.[8][12][21]

Primary Objectives:

-

To assess the safety and tolerability of 123I-ATT001.[23]

-

To determine the maximum tolerated dose.[23]

Secondary Objectives:

-

To determine the biodistribution and pharmacokinetics of 123I-ATT001.[23]

-

To assess preliminary anti-tumor activity.[23]

-

To evaluate changes in neurological function.[23]

| Dose Level | Dose |

| 1 | 500 MBq |

| 2 | 800 MBq |

| 3 | 1200 MBq |

Table based on information from the CITADEL-123 trial registration.[21][23]

Conclusion

123I-ATT001 represents a promising new therapeutic modality for recurrent glioblastoma. Its targeted delivery of Auger electron-emitting radionuclides offers the potential for highly effective and localized tumor cell killing. The ongoing CITADEL-123 clinical trial will provide crucial data on the safety and efficacy of this novel agent. The protocols provided in these application notes are intended to serve as a guide for researchers working on the preclinical development and evaluation of similar targeted radiopharmaceutical therapies for glioblastoma and other challenging cancers.

References

- 1. U-251 MG cell culture [bio-protocol.org]

- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First clinical experience with fractionated intracavitary radioimmunotherapy using [177Lu]Lu-6A10-Fab fragments in patients with glioblastoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Current trends in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Combination Radiotherapy in an Orthotopic Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 22. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

"Antitumor agent-123" for inducing apoptosis in tumor cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-123 is a potent, multi-targeted kinase inhibitor with significant anti-cancer properties. It functions primarily by inhibiting Janus kinases (JAKs) and histone deacetylases (HDACs), key regulators of signaling pathways critical for tumor cell proliferation and survival. These application notes provide a comprehensive overview of the agent's mechanism of action, protocols for its use in in vitro studies, and methods for evaluating its efficacy in inducing apoptosis in tumor cells.

Mechanism of Action

This compound exerts its antitumor effects by simultaneously targeting multiple kinases involved in cancer cell signaling. It is a potent inhibitor of JAK2 and JAK3, with IC50 values of 34.6 µM and 2.6 µM, respectively.[1] Additionally, it targets HDAC1 and HDAC6. The dual inhibition of JAK/STAT and HDAC pathways disrupts critical cellular processes, leading to cell cycle arrest and induction of apoptosis in tumor cells.

The proposed mechanism for apoptosis induction by this compound involves two primary pathways:

-

Inhibition of the JAK/STAT Pathway: The JAK/STAT signaling cascade is crucial for transmitting signals from cytokines and growth factors that promote cell proliferation and survival. By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of STAT proteins.[2][3] This disruption prevents the transcription of target genes that are essential for cell survival, including anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4]

-

Inhibition of HDACs: HDAC inhibitors are known to induce apoptosis through various mechanisms. They can alter the expression of genes involved in apoptosis by increasing histone acetylation, leading to a more open chromatin structure and enhanced transcription of pro-apoptotic genes.[5][6] Specifically, HDAC inhibition has been shown to up-regulate the expression of pro-apoptotic Bcl-2 family members (e.g., Bim, Bax) and down-regulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][7][8] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[9][10]

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (JAK2) | 34.6 µM | Enzyme Assay | [1] |

| IC50 (JAK3) | 2.6 µM | Enzyme Assay | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on tumor cell lines.

Materials:

-

Tumor cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][12]

-

Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[11][13]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)